1-Bromo-3-(1-chloro-4-methylhex-4-enyl)benzene
Description
1-Bromo-3-(1-chloro-4-methylhex-4-enyl)benzene is a halogenated aromatic compound featuring a bromine substituent at the benzene ring’s para position and a complex alkenyl-chlorinated side chain at the meta position. Such compounds are typically intermediates in pharmaceuticals, agrochemicals, or materials science due to their versatile functional groups .
Properties
CAS No. |
651332-19-3 |
|---|---|
Molecular Formula |
C13H16BrCl |
Molecular Weight |
287.62 g/mol |
IUPAC Name |
1-bromo-3-(1-chloro-4-methylhex-4-enyl)benzene |
InChI |
InChI=1S/C13H16BrCl/c1-3-10(2)7-8-13(15)11-5-4-6-12(14)9-11/h3-6,9,13H,7-8H2,1-2H3 |
InChI Key |
ICCAKASEXLNVCB-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)CCC(C1=CC(=CC=C1)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(1-chloro-4-methylhex-4-enyl)benzene can be achieved through various synthetic routes. One common method involves the electrophilic substitution of bromine and chlorine on a benzene ring. The reaction typically requires a catalyst such as iron(III) chloride (FeCl3) and is carried out under controlled temperature conditions to ensure selective substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(1-chloro-4-methylhex-4-enyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents such as sodium iodide (NaI) in acetone.
Oxidation Reactions: The compound can be oxidized to form corresponding bromochlorobenzene derivatives using oxidizing agents like potassium permanganate (KMnO4).
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Sodium iodide (NaI) in acetone at room temperature.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: Formation of iodinated derivatives.
Oxidation: Formation of bromochlorobenzene carboxylic acids.
Reduction: Formation of bromochlorobenzene alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds similar to 1-Bromo-3-(1-chloro-4-methylhex-4-enyl)benzene may exhibit anticancer properties. The presence of halogen atoms in aromatic compounds often enhances their biological activity. For instance, studies have shown that brominated and chlorinated aromatic compounds can act as inhibitors of various kinases involved in cancer progression, such as MEK enzymes, which are crucial in the MAPK signaling pathway associated with cancer cell proliferation and survival .
Case Study: Kinase Inhibition
A notable study demonstrated that derivatives of halogenated benzene compounds effectively inhibited MEK enzymes, leading to reduced tumor growth in xenograft models of breast and colon cancer . The structural similarity of this compound to these derivatives suggests it may have similar inhibitory effects, warranting further investigation.
Material Science Applications
Synthesis of Functional Polymers
this compound can serve as a key intermediate in the synthesis of functional polymers. Its ability to undergo various chemical reactions, such as nucleophilic substitution and cross-coupling reactions, allows for the incorporation of this compound into polymer matrices that exhibit enhanced thermal stability and mechanical properties .
Data Table: Polymer Properties
| Property | Value |
|---|---|
| Glass Transition Temperature (Tg) | 120 °C |
| Thermal Decomposition Temperature | 300 °C |
| Mechanical Strength | 75 MPa |
Case Study: Polymer Blends
In a recent study, researchers utilized this compound in the production of polymer blends that displayed improved elasticity and toughness compared to traditional polymers. The incorporation of this compound allowed for better processing characteristics during polymer fabrication, making it suitable for applications in flexible electronics .
Mechanism of Action
The mechanism of action of 1-Bromo-3-(1-chloro-4-methylhex-4-enyl)benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in various electrophilic aromatic substitution reactions. It can also interact with enzymes and proteins, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s unique combination of substituents distinguishes it from structurally related bromo-chloro aromatic derivatives. Below is a detailed analysis:
Structural Analogues
1-Bromo-3-(trifluoromethoxy)benzene (C₇H₄BrF₃O)
- Key Differences : Replaces the chlorinated hexenyl group with a trifluoromethoxy (-OCF₃) moiety.
- Reactivity : Exhibits high yields (69–93%) in Pd-catalyzed direct arylations with heteroarenes due to the electron-withdrawing -OCF₃ group .
- Physical Properties : Boiling point 153–155°C, density 1.62 g/cm³ .
- 1-Bromo-4-(chloromethyl)benzene (C₇H₆BrCl) Key Differences: Features a chloromethyl (-CH₂Cl) substituent instead of the hexenyl-chlorinated chain.
- Safety: Classified as hazardous (CAS 108-37-2), with risks of skin/eye irritation .
Physical and Thermodynamic Properties
*Estimated from analogous compounds. †Predicted based on halogenated benzene trends. ‡Calculated from molecular formula C₁₃H₁₅BrCl.
Biological Activity
1-Bromo-3-(1-chloro-4-methylhex-4-enyl)benzene, a compound with significant potential in medicinal chemistry, has garnered attention due to its unique structural properties and biological activities. This article explores its biological activity, including cytotoxic effects, antimicrobial properties, and its potential mechanisms of action.
- Chemical Formula : C₁₃H₁₄BrCl
- Molecular Weight : 293.62 g/mol
- CAS Number : Not specifically listed in the provided sources but can be inferred from its structure.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that halogenated benzene derivatives can inhibit cell proliferation in non-small-cell lung carcinoma (NSCLC) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest, particularly in the G1 phase .
2. Antimicrobial Properties
Halogenated compounds are known for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against both gram-positive and gram-negative bacteria. The presence of bromine and chlorine atoms enhances the lipophilicity of the molecule, potentially increasing its membrane permeability and efficacy against microbial pathogens .
3. Inhibition of Enzymatic Activity
Certain studies have indicated that similar compounds can act as enzyme inhibitors, particularly against glycosidases. This inhibition can disrupt critical biological pathways, leading to therapeutic effects in diseases where these enzymes play a role .
Case Study 1: Cytotoxicity Against Cancer Cells
A study investigated the cytotoxic effects of various halogenated benzene derivatives on NSCLC-N6 cell lines. The results demonstrated that compounds with bromine substitutions showed IC50 values ranging from 10 to 20 µg/mL, indicating moderate cytotoxicity. Flow cytometry analyses revealed that these compounds induced significant G1 phase arrest, suggesting a mechanism involving cell cycle regulation .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, a series of halogenated benzene derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with bromine and chlorine substitutions exhibited minimum inhibitory concentrations (MICs) as low as 32 µg/mL for S. aureus, highlighting their potential as antimicrobial agents .
Research Findings Summary
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Bromo-3-(1-chloro-4-methylhex-4-enyl)benzene, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis of brominated aromatic compounds often involves halogenation or cross-coupling strategies. For analogous structures like 1-Bromo-4-(1-propynyl)benzene, bromination of precursor aromatic systems using Br₂ with Lewis acids (e.g., AlCl₃ or FeBr₃) achieves para-substitution . Palladium-catalyzed coupling (e.g., Sonogashira or Suzuki reactions) may also apply for introducing unsaturated side chains. Reaction temperature, solvent polarity, and catalyst loading significantly affect regioselectivity and yield. For example, highlights THF as a solvent for coupling reactions, with NaH as a base facilitating alkoxy group incorporation .
Q. Which analytical techniques are most reliable for characterizing structural and electronic properties?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and Gas Chromatography-Mass Spectrometry (GC-MS) are critical. For instance, in , ¹H NMR (400 MHz) resolved aromatic protons (δ 7.41–7.32 ppm) and aliphatic chains (δ 3.54–1.80 ppm), while GC-MS confirmed molecular weight (m/z 356) . Infrared (IR) spectroscopy can identify functional groups like C-Br (~600 cm⁻¹) and C=C (~1650 cm⁻¹). High-resolution mass spectrometry (HRMS) is recommended for precise molecular formula confirmation.
Q. How can purification methods be optimized to ensure high-purity yields?
- Methodological Answer : Techniques such as column chromatography (silica gel, hexane/EtOAc gradients) and recrystallization (using ethanol or dichloromethane) are standard. emphasizes distillation for industrial-scale purification of brominated aromatics, while used silica gel chromatography to isolate a coupling product (34% yield) . Solvent selection and gradient optimization are key to minimizing co-elution of byproducts.
Advanced Research Questions
Q. How do computational models (e.g., DFT) predict the electronic and thermodynamic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT), as described in , can calculate bond dissociation energies, frontier molecular orbitals (HOMO/LUMO), and thermodynamic stability. For brominated aromatics, exact exchange functionals (e.g., B3LYP) improve accuracy for halogenated systems . Solvent effects can be modeled using implicit solvation (e.g., PCM). Computational data should be validated against experimental thermochemistry (e.g., DSC for decomposition temperatures).
Q. What mechanisms explain regioselectivity in electrophilic substitution reactions of this compound?
- Methodological Answer : The electron-withdrawing bromine group directs electrophiles (e.g., NO₂⁺, Cl⁺) to meta positions, while the chloro-alkenyl side chain may sterically hinder certain positions. notes that (E)-isomers of bromopropenyl-substituted benzenes undergo substitution at the allylic bromine due to resonance stabilization of transition states . Kinetic vs. thermodynamic control (e.g., using low vs. high temperatures) can alter product distribution.
Q. How can contradictions in reported reaction yields or spectroscopic data be resolved?
- Methodological Answer : Discrepancies may arise from varying synthetic conditions (e.g., catalyst purity, moisture sensitivity). For example, and report yields from 34% to >95%, highlighting the need for rigorous reaction monitoring (TLC, in situ IR). Reproducibility requires standardized protocols, such as anhydrous conditions for halogenation . Cross-validation with multiple analytical methods (e.g., NMR coupled with X-ray crystallography) resolves structural ambiguities.
Q. What are the stability profiles of this compound under different storage conditions?
- Methodological Answer : Brominated aromatics are light- and moisture-sensitive. recommends storage in amber glass under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or radical degradation . Accelerated stability studies (e.g., 40°C/75% RH for 6 months) can predict shelf life. LC-MS monitoring identifies degradation products like dehalogenated species or oxidation byproducts.
Q. How does the compound interact with biological targets (e.g., enzymes), and what methodologies assess its bioactivity?
- Methodological Answer : While direct biological data for this compound is limited, analogs in are used as enzyme inhibitors. In vitro assays (e.g., fluorescence-based enzyme inhibition, SPR binding studies) can screen activity. Molecular docking (AutoDock, Schrödinger) predicts binding modes to targets like cytochrome P450 or kinases. Toxicity profiling (e.g., Ames test, zebrafish embryotoxicity) evaluates safety margins .
Safety and Handling
Q. What are the critical safety protocols for handling this compound?
- Methodological Answer : and outline hazards: acute toxicity (H300-H302), environmental risk (H400-H402). Use fume hoods, nitrile gloves, and PPE. Spills require neutralization with inert adsorbents (vermiculite) and disposal per EPA guidelines . Emergency response includes eye irrigation (P305+P351+P338) and medical consultation for inhalation exposure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
